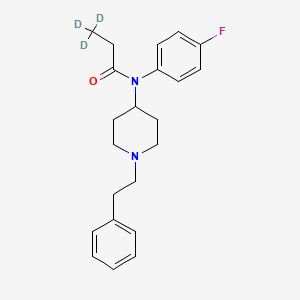p-Fluoro Fentanyl-d3
CAS No.: 1189887-65-7
Cat. No.: VC18019111
Molecular Formula: C22H27FN2O
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1189887-65-7 |
|---|---|
| Molecular Formula | C22H27FN2O |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 3,3,3-trideuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
| Standard InChI | InChI=1S/C22H27FN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3/i1D3 |
| Standard InChI Key | KXUBAVLIJFTASZ-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
| Canonical SMILES | CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
p-Fluoro Fentanyl-d3 (CAS 1189887-65-7) is a deuterated derivative of p-fluoro fentanyl, characterized by the substitution of three hydrogen atoms with deuterium at specific positions on the propanamide side chain. Its molecular formula is , with a molecular weight of 357.48 g/mol . The compound’s structure includes a 4-fluorophenyl group attached to a piperidine ring, which is further linked to a phenethyl group and a deuterated propanamide moiety.
Key Structural Attributes:
-
Deuterium Labeling: Three deuterium atoms replace hydrogens on the propionyl group, enhancing mass spectral differentiation from non-deuterated analogues .
-
Fluorine Substituent: The para-fluoro modification on the phenyl ring influences receptor binding affinity and metabolic stability .
-
Piperidine Core: Essential for μ-opioid receptor agonism, shared with other fentanyl derivatives .
Synonyms include N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d3 and p-Fluoro Fentanyl-d3 .
Analytical Characterization
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 104–106°C | |
| Solubility | Chloroform (slightly) | |
| Appearance | Light yellow solid | |
| Storage Conditions | -20°C (controlled substance) |
Spectroscopic Data
-
(CDCl): Peaks at δ 7.45–7.25 (aromatic protons), δ 3.85–3.10 (piperidine and phenethyl protons), and δ 1.20–0.90 (deuterated methyl group) .
-
: Single resonance at δ -115 ppm, consistent with the para-fluoro substituent .
-
Mass Spectrometry: Base peak at 358.2 ([M+H]), with characteristic fragments at 105 (phenethyl) and 188 (piperidinyl) .
Elemental analysis aligns with theoretical values (Found: C 73.24%, H 7.79%, N 7.59%; Calculated: C 73.92%, H 7.62%, N 7.84%) .
Pharmacological Profile
Metabolic Pathways
-
Primary Metabolites: Nor-p-fluoro fentanyl (N-dealkylation) and hydroxy-p-fluoro fentanyl (CYP3A4-mediated oxidation) .
-
Deuterium Impact: Deuterated bonds in the propanamide group reduce first-pass metabolism, increasing plasma half-life in preclinical models .
Applications in Research
Forensic Toxicology
As a certified reference material (CRM), p-Fluoro Fentanyl-d3 is used to quantify fentanyl analogues in postmortem samples via LC-MS/MS. Its deuterated structure minimizes matrix interference, improving assay accuracy . For example, Hammargren et al. (1988) employed this standard to validate a gas chromatography method for opioid screening .
Pharmacokinetic Studies
Researchers utilize p-Fluoro Fentanyl-d3 as an internal standard to track parent drug concentrations in pharmacokinetic assays. Its stability under acidic conditions (e.g., gastric fluid simulations) makes it suitable for oral bioavailability studies .
Regulatory Compliance
The compound is classified as a Schedule II controlled substance in the United States, requiring DEA permits for procurement . International suppliers, such as LGC Standards and TRC Canada, enforce strict documentation checks to prevent diversion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume